

strategies to prevent sedimentation in Aerosil R 202 dispersions

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Compound of Interest

Compound Name: **Aerosil R 202**

Cat. No.: **B1165704**

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Technical Support Center: Aerosil R 202 Dispersions

Welcome to the technical support center for **Aerosil R 202**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of sedimentation in **Aerosil R 202** dispersions.

Frequently Asked Questions (FAQs)

Q1: What is **Aerosil R 202** and why is it used to prevent sedimentation?

A1: **Aerosil R 202** is a hydrophobic fumed silica that has been surface-treated with polydimethylsiloxane.^{[1][2][3]} It is used as a rheology modifier and anti-settling agent in various liquid formulations.^{[3][4]} Its effectiveness in preventing sedimentation stems from the ability of the fumed silica particles to form a three-dimensional network within the liquid phase. This network structure increases the viscosity and yield stress of the system at rest, effectively suspending other solid particles and preventing them from settling out over time.^[5] This phenomenon is known as thixotropy, where the system becomes more fluid under shear (e.g., mixing or pouring) and returns to a more viscous state at rest.^[5]

Q2: In which types of liquids is **Aerosil R 202** most effective for preventing sedimentation?

A2: **Aerosil R 202** is particularly effective in creating stable dispersions and preventing sedimentation in polar liquids.[3][6] This includes systems based on epoxy, polyurethane, or vinylester resins.[3] Its hydrophobic surface treatment makes it highly compatible with these types of formulations, leading to excellent thickening and anti-settling performance.[3][5]

Q3: What is the recommended concentration of **Aerosil R 202** to prevent sedimentation?

A3: The recommended addition level of **Aerosil R 202** is typically between 1.0% and 2.0% based on the total formulation.[1][7] However, the optimal concentration can vary depending on the specific liquid system, the desired level of anti-settling, and the required viscosity of the final product. It is always recommended to perform a concentration ladder experiment to determine the ideal loading for your specific application.

Q4: How does improper dispersion of **Aerosil R 202** affect its anti-sedimentation properties?

A4: Proper dispersion is critical to activate the anti-sedimentation properties of **Aerosil R 202**. Insufficient dispersion will result in the fumed silica not forming the necessary three-dimensional network to suspend particles effectively. This can lead to the formation of agglomerates, which can settle themselves or fail to prevent the settling of other components, leading to an unstable dispersion.[8] Under-shearing is a common issue that results in a loss of thickening efficiency and poor storage stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of **Aerosil R 202** dispersions.

Issue 1: Sedimentation is still observed after adding **Aerosil R 202**.

Possible Cause	Troubleshooting Step	Expected Outcome
Insufficient Shear During Dispersion	<p>Increase the shear rate and/or mixing time. Employ high-shear mixing equipment such as a dissolver with a saw-tooth blade, a rotor-stator mixer, or a three-roll mill.[5][8] For laboratory scale, an ultrasonic homogenizer can be effective.</p> <p>[9]</p>	<p>A significant increase in viscosity and a reduction or elimination of sedimentation.</p> <p>The dispersion should appear more uniform.</p>
Incorrect Order of Addition	<p>Add Aerosil R 202 to the resin or the component with the best wetting properties before adding other components like solvents or fillers.[8] In aqueous systems, disperse the hydrophobic Aerosil R 202 in the resin or solvent phase before adding water.[8]</p>	<p>Improved wetting and dispersion of the fumed silica, leading to a more stable formulation.</p>
Inadequate Concentration	<p>Increase the concentration of Aerosil R 202 in small increments (e.g., 0.25% steps) and observe the effect on sedimentation and viscosity.</p>	<p>Determine the optimal concentration required to achieve the desired anti-settling effect without negatively impacting other formulation properties.</p>
Temperature Effects During Mixing	<p>Control the temperature during dispersion. Excessive heat can sometimes negatively affect the dispersion quality.[8]</p>	<p>A more consistent and stable dispersion.</p>

Issue 2: The viscosity of the dispersion is too high or too low.

Possible Cause	Troubleshooting Step	Expected Outcome
Over-shearing	While less common, excessive shearing for extended periods, especially at high temperatures, can sometimes lead to a breakdown of the network structure. ^[8] Reduce mixing time or intensity.	The viscosity should stabilize at the desired level.
Incorrect Aerosil Grade	Aerosil R 202 is hydrophobic. For non-polar systems, a hydrophilic grade of Aerosil might provide a greater thickening effect. ^[6]	Selection of the appropriate Aerosil grade will provide the desired rheological profile for the specific solvent system.
Interaction with Other Components	Other components in the formulation can interact with the Aerosil R 202 network. Systematically evaluate the effect of each component on the viscosity.	Identification of the interacting component will allow for reformulation or adjustment of the order of addition.

Experimental Protocols

Protocol 1: Standard Dispersion of **Aerosil R 202** using a High-Shear Mixer

- Preparation: Weigh the required amount of the liquid vehicle (resin, solvent, etc.) into a suitable mixing vessel.
- Wetting: While mixing at a low speed (e.g., 200-500 rpm) with a high-shear dissolver (saw-tooth blade), gradually add the pre-weighed **Aerosil R 202** into the vortex.^[10] Continue mixing at low speed until all the powder is wetted and incorporated into the liquid.
- Dispersion: Increase the mixer speed to achieve a peripheral tip speed of at least 9-10 m/s. ^[8] A strong vortex should be visible.

- Mixing Time: Disperse for 10-20 minutes. Monitor the temperature to avoid excessive heat buildup.
- Cooling and Degassing: Allow the dispersion to cool to room temperature. If necessary, degas the sample in a vacuum chamber to remove any entrapped air.
- Evaluation: Visually inspect the dispersion for homogeneity and measure its viscosity using a suitable viscometer.

Protocol 2: Evaluation of Sedimentation Rate by Turbidity Measurement

This method provides a quantitative measure of sedimentation kinetics.

- Sample Preparation: Prepare the **Aerosil R 202** dispersion according to the desired protocol.
- Instrumentation: Use a turbidimeter capable of continuous measurement over time.
- Measurement: Place the sample in the turbidimeter and start the measurement. Record the turbidity (e.g., in Formazin Turbidity Units - FTU) at regular intervals over a defined period (e.g., 24 hours).
- Data Analysis: Plot the turbidity as a function of time. A decrease in turbidity indicates sedimentation of particles. The rate of decrease can be calculated to quantify the sedimentation rate.

Quantitative Data Summary

Table 1: Technical Specifications of **Aerosil R 202**

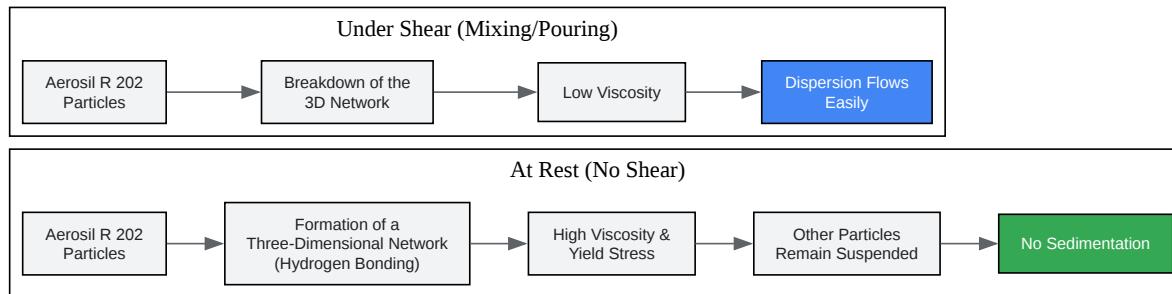
Property	Value	Unit
Specific Surface Area (BET)	80 - 120	m ² /g
Carbon Content	3.5 - 5.0	%
Loss on Drying (2h at 105°C)	≤ 0.5	%
pH (in 4% aqueous dispersion)	4.0 - 6.0	-
SiO ₂ Content	> 99.8	%
Tamped Density	Approx. 60	g/L

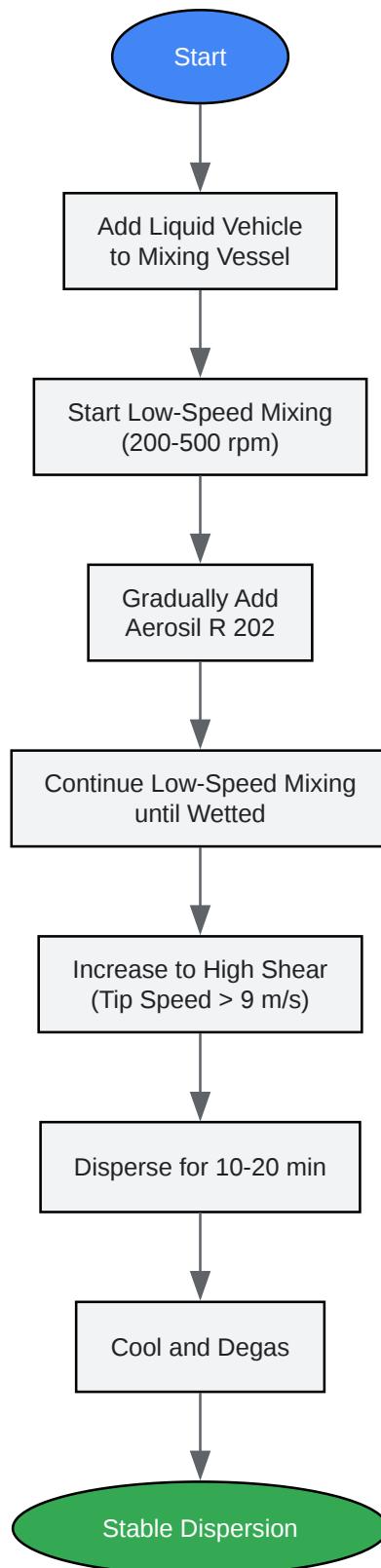
Data sourced from Evonik technical data sheets.[\[1\]](#)[\[7\]](#)

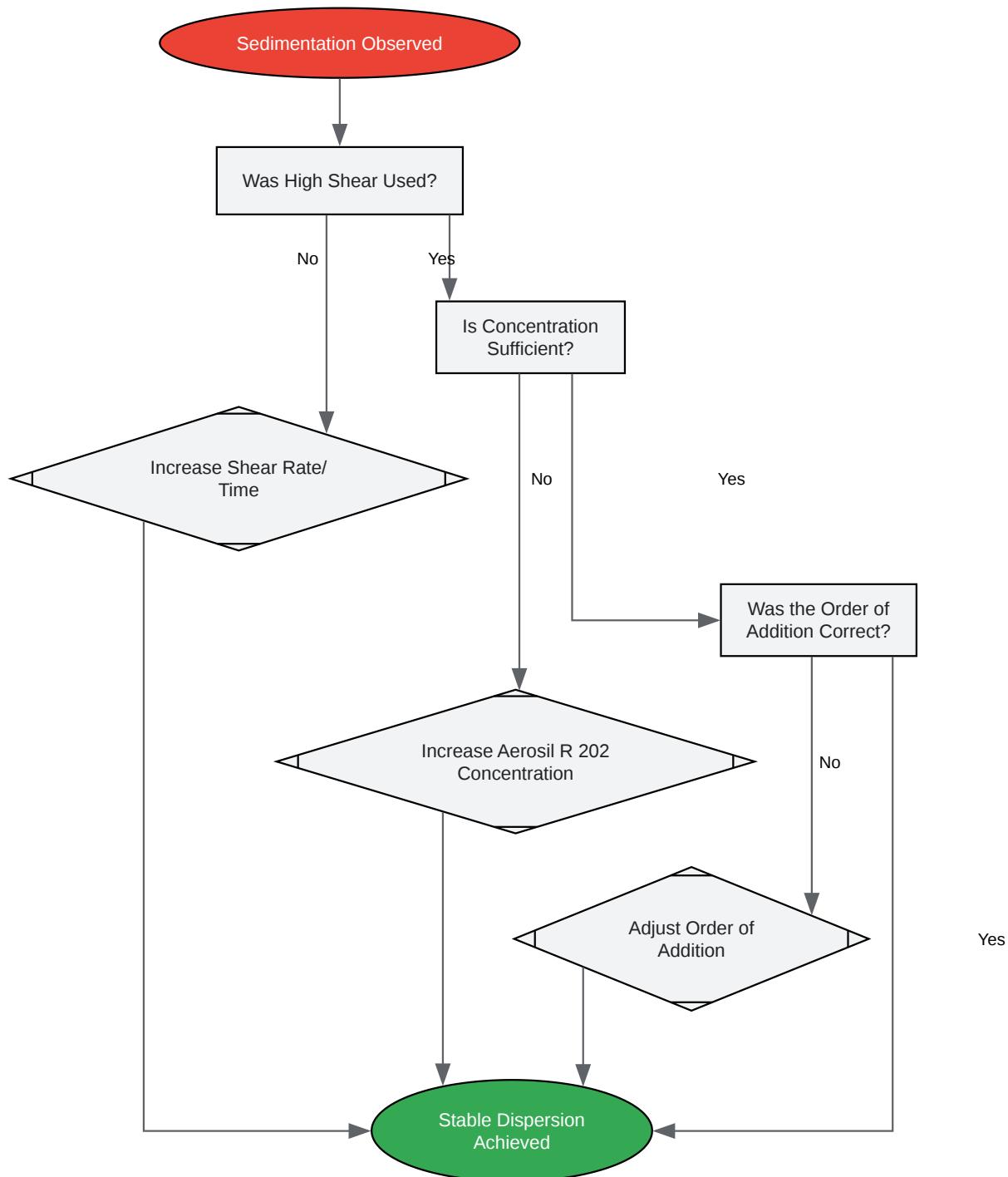
Table 2: Effect of Shear Rate on Fumed Silica Dispersion Viscosity

Shear Rate	General Effect on Viscosity	Phenomenon
Low to Moderate	Decreases with increasing shear rate	Shear Thinning: The breakdown of the fumed silica network allows the liquid to flow more easily. [11]
High	May increase with increasing shear rate	Shear Thickening: At very high shear rates, hydrodynamic forces can cause particles to form clusters, leading to an increase in viscosity. [9] [12]

Visualizations





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